4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-8-15(10-18(22)23-12)24-14-6-7-20(11-14)17(21)9-13-4-2-3-5-16(13)19/h2-5,8,10,14H,6-7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKRBCWYBSVOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via an acylation reaction, where 2-chlorophenylacetyl chloride reacts with the pyrrolidine derivative.
Formation of the Pyranone Moiety: The pyranone ring is formed through a condensation reaction involving a suitable diketone or ketoester precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in the pyran-2-one moiety is reactive toward nucleophilic addition. For instance:
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Grignard reagents or organolithium compounds can attack the carbonyl carbon, forming alcohol derivatives after hydrolysis .
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Hydride donors (e.g., NaBH4, LiAlH4) may reduce the carbonyl to an alcohol, though steric hindrance from the bulky substituent could affect reactivity .
Table 1: Nucleophilic Addition Outcomes
| Reagent Type | Product Type | Key Condition | Reference |
|---|---|---|---|
| Grignard reagents | Alcohol derivative | Ethereal solvent | |
| Hydride donors | Reduced carbonyl | Polar aprotic solvent |
Substitution Reactions
The pyrrolidine ring and 2-chlorophenyl group may undergo substitution:
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Electrophilic substitution on the pyrrolidine ring is unlikely due to its non-aromatic nature, but nucleophilic substitution could occur at the α-carbon adjacent to the carbonyl group .
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The 2-chlorophenyl group might participate in Suzuki coupling with aryl boronic acids under palladium catalysis, though activation of the aryl chloride is required .
Table 2: Substitution Reactions
| Substrate Group | Reaction Type | Catalyst/Reagent | Reference |
|---|---|---|---|
| Pyrrolidine α-carbon | Nucleophilic substitution | Nucleophile (e.g., Grignard) | |
| 2-chlorophenyl group | Suzuki coupling | Pd catalyst, aryl boronic acid |
Reduction Reactions
The carbonyl groups (pyran-2-one and acetyl) are reducible:
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LiAlH4 or NaBH4 can reduce the pyran-2-one carbonyl to a secondary alcohol .
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The acetyl group (2-(2-chlorophenyl)acetyl) may reduce to a CH₂ group under strong reducing conditions .
Acylation Reactions
The pyrrolidine nitrogen can undergo acylation, though steric hindrance from the existing substituent may limit reactivity:
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Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) could introduce additional acyl groups .
Hydrolysis and Cleavage
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Carbonyl hydrolysis : The pyran-2-one carbonyl may cleave under acidic or basic conditions to form carboxylic acids or their derivatives .
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Ether cleavage : The oxygen linkage between the pyran-2-one and pyrrolidine could hydrolyze under harsh acidic/basic conditions, though ethers are generally stable .
Condensation and Cyclization
The compound may participate in multicomponent reactions akin to those described for 4-hydroxy-6-methyl-2H-pyran-2-one derivatives . For example:
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Knoevenagel adduct formation with carbonyl compounds, followed by Michael addition with nucleophiles .
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Intramolecular cyclization to form spiro or fused ring systems, depending on substituent positioning .
Table 3: Condensation Pathways
| Reaction Type | Key Mechanistic Step | Example Product Type | Reference |
|---|---|---|---|
| Knoevenagel addition | Carbonyl activation | α,β-unsaturated ketone | |
| Michael addition | Nucleophilic attack | Extended conjugated system |
Pharmacological Implications
While not directly studied for this compound, structurally related pyrrolidine-pyran hybrids (e.g., pyrrolidin-2-one derivatives) have shown COX-II inhibition and anticonvulsant activity . The 2-chlorophenyl moiety may contribute to biological activity through hydrophobic interactions or metabolic stability.
Structural Stability and Degradation
The compound’s stability depends on reaction conditions:
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Research indicates that derivatives of similar compounds exhibit significant biological activities, including:
- Anticancer Activity : Compounds with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Antimicrobial Properties
Studies have indicated that compounds featuring a pyran structure can possess antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's efficacy against bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Neurological Applications
The pyrrolidine component is often linked to neuroactive properties. Research into related compounds has suggested potential applications in treating neurological disorders, as they may interact with neurotransmitter systems or inhibit specific enzymes involved in neurodegenerative processes.
Case Studies
Mechanism of Action
The mechanism of action of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidine ring might interact with polar or charged residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and molecular features of 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with its closest analogs from the provided evidence:
*Target compound data inferred from analogs. †Calculated based on azetidine-to-pyrrolidine substitution.
Key Findings:
Ring Size and Flexibility :
- The azetidine-based analogs (BJ18052, BJ12865) have smaller, more rigid rings compared to the pyrrolidine-containing target compound. Azetidine’s reduced conformational flexibility may limit binding to sterically constrained biological targets, while pyrrolidine’s larger ring could enhance adaptability in molecular interactions .
Substituent Effects :
- The 2-chlorophenyl group (BJ18052) increases lipophilicity (higher logP) compared to the 2-methoxyphenyl group (BJ12865), which introduces polarity via the electron-donating methoxy group. Chlorine’s electronegativity may enhance stability against oxidative metabolism, whereas methoxy groups could improve aqueous solubility .
Molecular Weight and Formula: Despite having an additional carbon, BJ12865 (C18H19NO5, MW 329.35) has a lower molecular weight than BJ18052 (C17H16ClNO4, MW 333.77) due to chlorine’s higher atomic mass (35.45 vs. methoxy’s 31.03). This highlights substituent-driven trade-offs between molecular size and physicochemical properties.
Synthetic Accessibility :
- The patent () outlines synthetic routes for structurally related compounds, emphasizing the use of morpholine hydrochloride and dichlorophenyl intermediates. Such methods may apply to the target compound but would require adaptation for pyrrolidine ring formation .
Limitations:
- No experimental data (e.g., solubility, bioactivity) are available for the target compound or its analogs in the provided evidence.
- The azetidine-based analogs serve as proxies but cannot fully represent the pyrrolidine variant’s behavior.
Biological Activity
The compound 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes a pyrrolidine moiety, which is known for its role in various biological activities, and a chlorophenyl group that may influence the compound's interaction with biological targets.
Antiinflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of proinflammatory cytokines and nitric oxide in activated microglia, suggesting a potential neuroprotective role in conditions such as Parkinson's disease (PD) .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Mechanism of Action | Effect on Cytokines |
|---|---|---|
| 4-Chloro-Alpha-PVP | Inhibition of iNOS and COX-2 | Decreased IL-6, TNF-α |
| CDMPO | Attenuation of NF-κB activation | Reduced NO production |
| 4-((1-(2-(2-chlorophenyl)... | Potential inhibition (hypothetical) | Not yet studied |
Anticancer Activity
Preliminary studies suggest that derivatives of pyranones may possess anticancer properties. Compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance cytotoxicity against specific cancer types .
Table 2: Anticancer Activity Overview
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 10.5 |
| Compound B | Colon Cancer | 7.8 |
| 4-((1-(2-(2-chlorophenyl)... | Not yet tested | N/A |
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been observed to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammation.
- Modulation of Signaling Pathways : The compound may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammatory responses and cancer progression .
- Interaction with Receptors : The pyrrolidine moiety may facilitate binding to specific receptors involved in pain and inflammation modulation.
Case Studies
A notable study examined the effects of related compounds on neuroinflammation models. In vitro experiments demonstrated that treatment with these compounds significantly reduced the release of inflammatory mediators from microglial cells activated by lipopolysaccharide (LPS). This suggests potential therapeutic applications for neurodegenerative diseases characterized by neuroinflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 4-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a substituted pyran-2-one. For example, the pyrrolidine moiety can be functionalized via acetylation using 2-(2-chlorophenyl)acetic acid, followed by nucleophilic substitution with the pyranone oxygen. Reaction conditions such as anhydrous solvents (e.g., dichloromethane), base catalysts (e.g., NaOH), and controlled temperatures (0–25°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, particularly for verifying the stereochemistry of the pyrrolidine ring and the orientation of the chlorophenyl group .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies proton environments and connectivity, especially for the pyranone carbonyl and acetyl groups.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Reactions involving volatile solvents (e.g., dichloromethane) should be conducted in a fume hood. Storage at –20°C in airtight, light-resistant containers prevents degradation. Hazard codes H315 (skin irritation) and H319 (eye irritation) indicate the need for stringent handling practices .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the pyrrolidine and pyranone moieties?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents like DMF or THF may enhance nucleophilicity of the pyrrolidine oxygen .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) can accelerate the reaction .
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track progress and adjust reaction time dynamically.
- Post-reaction workup : Quench unreacted reagents with aqueous washes (e.g., brine) to isolate the product efficiently .
Q. What strategies resolve contradictions between computational molecular models and experimental crystallographic data?
- Methodological Answer :
- Conformational sampling : Perform density functional theory (DFT) calculations to explore low-energy conformers and compare with X-ray data. Adjust torsional angles in the pyrrolidine ring to align with observed bond lengths and angles .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing discrepancies .
- Refinement protocols : Use software like SHELXL to iteratively refine crystallographic models, incorporating anisotropic displacement parameters for heavy atoms (e.g., chlorine) .
Q. How can degradation pathways of this compound be systematically analyzed under stress conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed pyranone or deacetylated derivatives) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated stability conditions (40°C/75% RH).
- Isolation and characterization : Purify degradation products using preparative TLC and characterize them via NMR and HRMS to confirm structural alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
